3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol
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Overview
Description
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol is an organic compound with the molecular formula C10H21NO It is characterized by a pyrrolidine ring attached to a butanol backbone with two methyl groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol typically involves the reaction of 3,3-dimethylbutan-2-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of the ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The pyrrolidine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may involve the use of halogenating agents or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-dimethylbutan-2-one, while reduction could produce various alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-ol is unique due to the presence of both a pyrrolidine ring and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)9(12)8-11-6-4-5-7-11;/h9,12H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESIOWWTYSQLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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